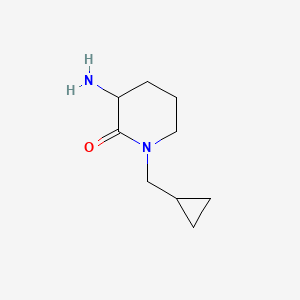
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities.
Vorbereitungsmethoden
The synthesis of 1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often employ large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate can be compared with other similar compounds such as:
1-(4-(trifluoromethyl)benzyl)piperidin-4-one: This compound shares a similar piperidine core but differs in its functional groups.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: Another related compound with different substituents that affect its chemical and biological properties
Eigenschaften
Molekularformel |
C16H18F3NO4 |
|---|---|
Molekulargewicht |
345.31 g/mol |
IUPAC-Name |
1-O-benzyl 4-O-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C16H18F3NO4/c1-23-14(21)12-7-8-20(13(9-12)16(17,18)19)15(22)24-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI-Schlüssel |
QWLHCQUMLFAGSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCN(C(C1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)












